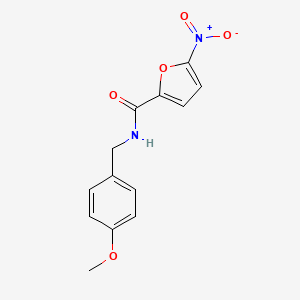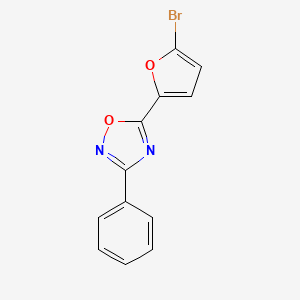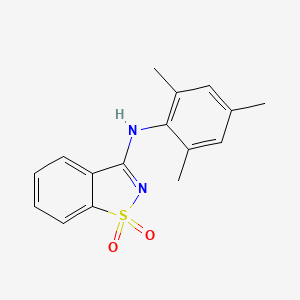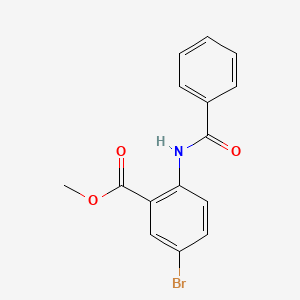![molecular formula C13H17N3O B5675179 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5675179.png)
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide, also known as MBZP, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. MBZP has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is not fully understood. However, it has been suggested that N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide may act by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition may lead to the disruption of microtubule formation, which is necessary for cell division. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has also been found to exhibit antiviral activity by inhibiting the replication of herpes simplex virus type 1 and 2.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying cell division, apoptosis, and inflammation. However, there are also limitations to using N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide. One area of interest is the development of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide derivatives with improved biological activity and reduced cytotoxicity. Another area of interest is the study of the mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide, which may lead to the development of new drugs with similar activity. In addition, the potential therapeutic applications of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide in cancer and viral infections warrant further investigation. Finally, the use of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide as a tool for studying cell division, apoptosis, and inflammation may lead to new insights into these processes.
Synthesemethoden
The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine with propanoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to have antiviral activity against herpes simplex virus type 1 and 2, and anti-inflammatory activity in animal models of inflammation.
Eigenschaften
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-13(17)14-9-8-12-15-10-6-4-5-7-11(10)16(12)2/h4-7H,3,8-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQLTVCPHXTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5675118.png)
![1'-[(1-methyl-1H-indol-6-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5675124.png)
![3'-(3-pyridinyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5675132.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B5675147.png)


![1-[5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5675163.png)
![8-[(3,4-dimethylphenoxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5675166.png)

![8-[(3-ethylisoxazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5675181.png)
![2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675188.png)

![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5675200.png)